molecular formula C34H20 B1235669 Octacene

Octacene

Cat. No.: B1235669
M. Wt: 428.5 g/mol
InChI Key: PFTXKXWAXWAZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octacene is an acene and a member of octacenes.

Scientific Research Applications

Optical Absorption and Electronic Properties

Octacene has been studied for its linear optical absorption characteristics, which are significant for various technological applications. Large-scale configuration interaction calculations, based on the Pariser-Parr-Pople model and multi-reference singles-doubles configuration interaction approach, have been performed to understand the optical properties of this compound. These studies help in exploring the potential of this compound in optical devices and materials (Chakraborty & Shukla, 2013; Chakraborty & Shukla, 2013).

Impact of Halogenation on this compound Derivatives

Research into halogenated aza-octacene derivatives has shown that peripheral halogen substitution can significantly influence the electronic and optical properties of these molecules. Halogenation can enhance both the electronic affinity and ionization potential, with specific halogens (e.g., chlorine) being more effective. This knowledge aids in the design and development of materials with tailored properties for electronic applications (Luo et al., 2020).

Magnetic Properties of this compound Complexes

The study of dinuclear copper(II) metallacyclophanes with oligoacenebis(oxamate) bridging ligands, including this compound derivatives, has provided insights into the wirelike magnetic coupling of these complexes. These findings have implications for the development of molecular materials with specific magnetic properties, potentially useful in the field of spintronics and magnetic storage devices (Pardo et al., 2008).

Properties

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

octacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene

InChI

InChI=1S/C34H20/c1-2-6-22-10-26-14-30-18-34-20-32-16-28-12-24-8-4-3-7-23(24)11-27(28)15-31(32)19-33(34)17-29(30)13-25(26)9-21(22)5-1/h1-20H

InChI Key

PFTXKXWAXWAZBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=CC=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=CC=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Origin of Product

United States

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